Cas no 2260918-12-3 (tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate)
![tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate structure](https://ja.kuujia.com/scimg/cas/2260918-12-3x500.png)
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate
- EN300-6739351
- 2260918-12-3
-
- インチ: 1S/C8H17NO3S/c1-8(2,3)12-7(10)5-6-13(4,9)11/h9H,5-6H2,1-4H3/t13-/m1/s1
- InChIKey: REFLTIMQEPLOGR-CYBMUJFWSA-N
- ほほえんだ: [S@@](C)(CCC(=O)OC(C)(C)C)(=N)=O
計算された属性
- せいみつぶんしりょう: 207.09291458g/mol
- どういたいしつりょう: 207.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 75.6Ų
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739351-0.5g |
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate |
2260918-12-3 | 95.0% | 0.5g |
$2796.0 | 2025-03-13 | |
Enamine | EN300-6739351-0.05g |
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate |
2260918-12-3 | 95.0% | 0.05g |
$2446.0 | 2025-03-13 | |
Enamine | EN300-6739351-1.0g |
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate |
2260918-12-3 | 95.0% | 1.0g |
$2913.0 | 2025-03-13 | |
Enamine | EN300-6739351-0.25g |
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate |
2260918-12-3 | 95.0% | 0.25g |
$2680.0 | 2025-03-13 | |
Enamine | EN300-6739351-0.1g |
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate |
2260918-12-3 | 95.0% | 0.1g |
$2563.0 | 2025-03-13 |
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoateに関する追加情報
Comprehensive Overview of tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate (CAS No. 2260918-12-3)
The compound tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate (CAS No. 2260918-12-3) is a specialized organic molecule with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a tert-butyl ester group and a sulfoximine moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and medicinal chemistry, particularly in the development of enzyme inhibitors and chiral auxiliaries.
One of the most searched questions in the field of organic chemistry is: "What are the applications of sulfoximines in drug development?" This compound, with its sulfoximine functional group, provides a compelling answer. Sulfoximines are known for their ability to enhance the metabolic stability and bioavailability of drug candidates. The tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate serves as a key building block in the synthesis of such molecules, addressing the growing demand for innovative therapeutic agents.
Another trending topic in chemical research is the use of chiral intermediates in asymmetric synthesis. The (R)-configuration of this compound highlights its utility in producing enantiomerically pure substances, which are critical for the pharmaceutical industry. Users often search for "chiral sulfoximine derivatives" or "asymmetric synthesis techniques," and this compound fits perfectly into these discussions. Its stereochemical properties make it a preferred choice for researchers aiming to achieve high enantioselectivity in their reactions.
From a synthetic perspective, the tert-butyl ester group in tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate offers excellent protection for carboxylic acids during multi-step reactions. This feature is particularly valuable in peptide synthesis and the preparation of complex organic molecules. Laboratories focusing on green chemistry and sustainable synthesis may also find this compound relevant, as it can reduce the need for harsh deprotection conditions, aligning with the industry's shift toward environmentally friendly practices.
In addition to its synthetic applications, this compound has garnered attention in computational chemistry and molecular modeling. Researchers frequently explore questions like "How do sulfoximines interact with biological targets?" or "What are the electronic properties of sulfoximine-containing compounds?" The tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate serves as an excellent case study for such investigations, given its well-defined structure and reactivity profile.
The growing interest in precision medicine and personalized therapeutics has further elevated the importance of compounds like this. Its potential to contribute to the development of targeted therapies and small-molecule drugs aligns with current trends in biomedical research. As the scientific community continues to explore novel chemical entities, tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate remains a compound of significant interest, bridging the gap between fundamental research and practical applications.
In summary, tert-butyl 3-[(R)-imino(methyl)oxo-lambda6-sulfanyl]propanoate (CAS No. 2260918-12-3) is a versatile and highly relevant compound in modern chemistry. Its applications span drug discovery, asymmetric synthesis, and computational studies, making it a focal point for researchers worldwide. By addressing common search queries and aligning with current scientific trends, this overview highlights the compound's importance and potential in advancing chemical and pharmaceutical sciences.
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